Conformational Rigidity: 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile vs. 6-Oxabicyclo[3.1.0]hexane Derivatives
The 3-oxabicyclo[3.1.0]hexane scaffold exhibits a unique single-minimum ring-puckering potential energy profile, contrasting with the double-minimum profile predicted for its carbocyclic analog, bicyclo[3.1.0]hexane. This confirms a single, well-defined ground-state conformation [1].
| Evidence Dimension | Ring-puckering potential energy minima |
|---|---|
| Target Compound Data | Single energy minimum (experimentally determined) |
| Comparator Or Baseline | Bicyclo[3.1.0]hexane: Two energy minima (one shallow, computationally predicted) |
| Quantified Difference | Target compound has one stable conformation vs. comparator's two possible conformations. |
| Conditions | MP2/cc-pVTZ computational analysis compared with spectroscopic experimental data |
Why This Matters
A single, well-defined conformation reduces entropic penalty upon target binding and simplifies structure-activity relationship (SAR) analysis, making it a superior core for rational drug design over flexible or multi-conformer scaffolds.
- [1] Ocola, E. J., Wieding, L. A., Adams, S., & Laane, J. (2018). Theoretical study of structures and ring puckering potential energy functions of bicyclo[3.1.0]hexane and related molecules. View Source
